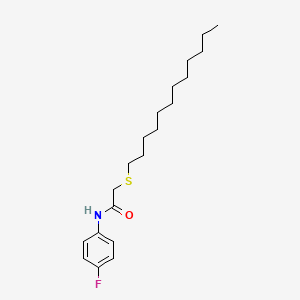![molecular formula C22H18N4O2S B2652869 2-[(4-methoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide CAS No. 307512-79-4](/img/structure/B2652869.png)
2-[(4-methoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms would likely result in a molecule with multiple regions of polarity, potentially leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The amino groups might be involved in acid-base reactions, the rings might undergo electrophilic aromatic substitution, and the carboxamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple polar functional groups might make it more soluble in polar solvents .Applications De Recherche Scientifique
Corrosion Inhibition
A study on thiazole-based pyridine derivatives, closely related to the compound , demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations with methoxy-phenyl groups, showed significant efficiency in protecting steel surfaces from corrosion. The inhibition process was analyzed through various techniques, revealing that these compounds act as both anodic and cathodic inhibitors. Quantum chemical parameters indicated their high inhibition efficiency, which is essential for developing new corrosion-resistant materials (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, H. C. Tandon, 2016).
Antimicrobial and Antitumor Activities
Research on new pyridine derivatives, including those with 2-aminobenzothiazoles and chloropyridine carboxylic acid, highlighted their antimicrobial activities. The synthesized compounds exhibited variable and modest activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Anticancer Properties
Another area of research involves the synthesis and cytotoxicity evaluation of pyrazolyl and pyrazolo[1,5-a]pyrimidine derivatives, which share structural motifs with the compound of interest. These studies discovered significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to the queried compound, has shown potent antiprotozoal activities. These compounds have demonstrated significant in vitro efficacy against Trypanosoma and Plasmodium species, with some exhibiting promising in vivo results, highlighting their potential as antiprotozoal agents (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Enzyme Inhibition for Neurodegenerative Diseases
The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases, such as Alzheimer's, have been explored. These compounds showed significant inhibitory activity in vitro, with potential for further development as therapeutic agents (Xiao-Zhong Zhang, Yuan Xu, Meng-Meng Jian, Kan Yang, Zheng-Yue Ma, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-18-11-9-16(10-12-18)25-22-26-19(15-6-3-2-4-7-15)20(29-22)21(27)24-17-8-5-13-23-14-17/h2-14H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFNIXTOKOZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2652789.png)
![4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)




![4-methoxy-3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2652807.png)
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)
